

In-depth Technical Guide: 2-Methylcyclobutan-1one

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Compound of Interest

Compound Name: 2-methylcyclobutan-1-one

Cat. No.: B075487

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Core Compound Identification

Parameter	Value
IUPAC Name	2-methylcyclobutan-1-one[1]
CAS Number	1517-15-3[1][2]
Molecular Formula	C ₅ H ₈ O[1][2]
Molecular Weight	84.12 g/mol [1][2]
SMILES	CC1CCC1=O[2]
InChlKey	YQENJRQBTHILBT-UHFFFAOYSA-N[2]

Physicochemical and Spectroscopic Data

A summary of key physicochemical properties and pointers to spectroscopic data are provided below.



Property	Value/Information
Appearance	Solid[2]
Predicted XlogP	0.6[1][3]
13C NMR Spectroscopy	Data available in spectral databases.[1]
Mass Spectrometry (GC-MS)	Data available in spectral databases.[1]
Predicted Collision Cross Section (CCS)	Adduct
[M+H]+	
[M+Na]+	_
[M-H] ⁻	_
[M+NH ₄] ⁺	
[M+K] ⁺	
[M]+	_
[M]-	_
(Data from PubChemLite)[3]	

Synthesis and Reactivity

2-Methylcyclobutan-1-one, as a substituted cyclobutanone, can be synthesized through various methods, with [2+2] cycloaddition reactions being a prominent approach. The reactivity of this compound is largely dictated by the strained four-membered ring and the presence of the carbonyl group.

Experimental Protocols

Synthesis via [2+2] Cycloaddition of a Keteneiminium Salt and Ethylene (General Procedure)

This method provides a general framework for the synthesis of 2-substituted cyclobutanones and can be adapted for **2-methylcyclobutan-1-one**.

· Reagents and Equipment:



- Appropriate N-alkyl or N,N-dialkyl amide precursor
- Triflic anhydride
- Ethylene gas
- 2,6-Lutidine (or other non-nucleophilic base)
- Anhydrous, non-protic solvent (e.g., dichloromethane)
- Flow chemistry reactor system equipped with a gas-liquid contactor (e.g., a tube-in-tube reactor)
- Syringe pumps
- Back-pressure regulator

Procedure:

- Solutions of the amide precursor, triflic anhydride, and 2,6-lutidine in the chosen solvent are prepared.
- The solutions are introduced into the flow reactor system using syringe pumps.
- The amide and triflic anhydride streams are mixed to form the keteneiminium salt in situ.
- This reactive intermediate stream is then merged with a stream of ethylene gas in the gasliquid contactor.
- The reaction mixture is passed through a heated reaction coil under pressure, controlled by the back-pressure regulator, to facilitate the [2+2] cycloaddition.
- The output from the reactor is collected, and the cyclobutanone product is isolated and purified, typically by chromatography, after an appropriate workup procedure.[4][5][6]

Note: The specific amide precursor for the synthesis of **2-methylcyclobutan-1-one** would be a propionamide derivative. The yields for such reactions are reported to be good to excellent.[6]



Photochemistry: The Norrish Type I Reaction

A key photochemical reaction of **2-methylcyclobutan-1-one** is the Norrish Type I cleavage. This reaction involves the homolytic cleavage of the α -carbon-carbonyl carbon bond upon photoirradiation.

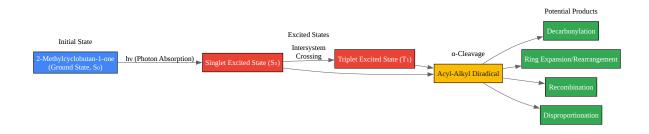
Experimental Workflow: Photolysis of 2-Methylcyclobutan-1-one

Below is a generalized workflow for studying the photochemistry of **2-methylcyclobutan-1-one**.

A generalized workflow for the photolysis of **2-methylcyclobutan-1-one**.

Signaling Pathways and Logical Relationships

The Norrish Type I reaction of **2-methylcyclobutan-1-one** proceeds through a series of steps involving radical intermediates. The following diagram illustrates the logical progression of this photochemical process.



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Logical pathway of the Norrish Type I reaction of **2-methylcyclobutan-1-one**.

Applications in Drug Development

Cyclobutane rings are increasingly utilized in medicinal chemistry to impart favorable properties to drug candidates.[7] The rigid, puckered conformation of the cyclobutane scaffold can be used to:

- Conformationally Restrain Flexible Molecules: By incorporating a cyclobutane ring, the conformational freedom of a molecule can be reduced, potentially locking it into a bioactive conformation.[8]
- Improve Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutane moiety can enhance the pharmacokinetic profile of a drug candidate.[9]
- Serve as a Scaffold for Novel Pharmacophores: 2-Methylcyclobutan-1-one can serve as a starting material for the synthesis of more complex, biologically active molecules.[10][11][12] [13] The ketone functionality allows for a variety of chemical transformations to introduce further diversity.

While specific biological activities for **2-methylcyclobutan-1-one** are not extensively documented in publicly available literature, its derivatives are of interest in the exploration of new chemical space for drug discovery. The introduction of the methyl group provides a point of chirality and steric influence that can be exploited in the design of selective inhibitors or receptor ligands. The development of synthetic routes to substituted cyclobutanes, such as the flow chemistry approach for cyclobutanones, facilitates the creation of libraries of these compounds for high-throughput screening.[6]

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